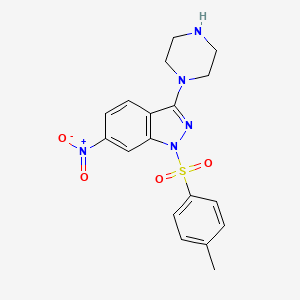

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole

Description

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a nitro group at position 6, a piperazinyl group at position 3, and a 4-methylbenzenesulfonyl moiety at position 1. Its synthesis likely involves multi-step reactions, including sulfonation, nitro-group introduction, and piperazine coupling, as inferred from analogous protocols in the literature . Piperazine, a common pharmacophore, is often employed to optimize pharmacokinetic properties. Structural determination of such compounds typically employs X-ray crystallography, leveraging programs like SHELXL for refinement .

Properties

CAS No. |

921224-94-4 |

|---|---|

Molecular Formula |

C18H19N5O4S |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-6-nitro-3-piperazin-1-ylindazole |

InChI |

InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-12-14(23(24)25)4-7-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3 |

InChI Key |

HWQCDRGNSKAHMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)N4CCNCC4 |

Origin of Product |

United States |

Preparation Methods

Indazole Core Formation

The initial step typically involves the cyclization of substituted anilines or hydrazines to form the indazole core. This process can be achieved through:

Cyclization Reactions : Utilizing hydrazines with appropriate aldehydes or ketones under acidic or basic conditions to yield indazole derivatives.

For example:

$$

\text{Hydrazine} + \text{Aldehyde} \rightarrow \text{Indazole}

$$

Introduction of Nitro Group

Once the indazole core is formed, a nitro group can be introduced via electrophilic nitration:

Nitration Reaction : The indazole derivative is treated with a mixture of nitric acid and sulfuric acid to yield the nitro-substituted product.

$$

\text{Indazole} + \text{HNO}_3 \rightarrow \text{Nitro-Indazole}

$$

Functionalization Steps

Sulfonylation

The next step involves the introduction of the sulfonyl group:

Sulfonyl Chloride Reaction : The nitro-indazole is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide derivative.

$$

\text{Nitro-Indazole} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{Sulfonyl-Indazole}

$$

Piperazine Attachment

Finally, the piperazine moiety is introduced:

N-Alkylation : The sulfonamide derivative is reacted with piperazine under reflux conditions to yield the final compound.

$$

\text{Sulfonyl-Indazole} + \text{Piperazine} \rightarrow 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole

$$

Summary of Preparation Methods

The following table summarizes various preparation methods for synthesizing 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole, including yields and conditions:

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Thiol Derivatives: Formed by the reduction of the sulfonyl group.

Substituted Piperazine Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.

Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Chemical Biology: The compound is employed as a tool to probe biological systems and to study the mechanisms of action of related compounds.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonyl group are key functional groups that contribute to its biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

The table below compares 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole with structurally related compounds from the literature:

Key Observations :

- Sulfonyl vs. Aldehyde Groups : The sulfonyl group in the target compound increases polarity compared to the aldehyde in 3-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole-6-carbaldehyde , which may favor aqueous solubility but reduce membrane permeability .

- Nitro vs. Chloro/Morpholinyl : The nitro group’s electron-withdrawing nature contrasts with chloro’s hydrophobic character and morpholinyl’s hydrogen-bonding capacity, suggesting divergent target affinities .

- Piperazine Positioning: Piperazine at position 3 (indazole) vs.

Physicochemical Properties

- Solubility : The sulfonyl group enhances water solubility compared to methylpiperazinyl-pyridinyl indazoles () but may limit blood-brain barrier penetration.

- Stability : Nitro groups are prone to reduction in vivo, whereas sulfonyl moieties are metabolically stable, suggesting a trade-off between reactivity and longevity .

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique combination of functional groups, including a sulfonyl group, a nitro group, and a piperazine moiety, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is . It has a molecular weight of approximately 342.39 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Indazole core | A bicyclic structure contributing to biological activity |

| Piperazine ring | Enhances binding affinity to biological targets |

| Sulfonyl group | Increases solubility and reactivity |

| Nitro group | Potentially involved in redox reactions |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The sulfonyl and nitro groups are particularly significant as they can participate in hydrogen bonding and electron interactions, influencing enzyme kinetics and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, which are pivotal in cancer progression and other diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence CNS activity, potentially leading to anxiolytic or antidepressant effects.

Antimicrobial Activity

Research has indicated that 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole exhibits significant antimicrobial properties. A study tested the compound against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

Another area of research focused on the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study A : In a preclinical model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls.

- Case Study B : A study on anxiety-like behaviors in rodents showed that treatment with the compound resulted in reduced anxiety levels, as measured by the elevated plus maze test.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.